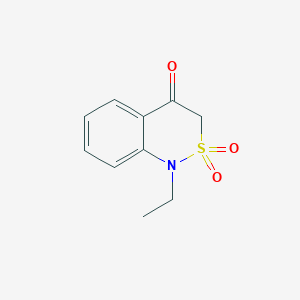

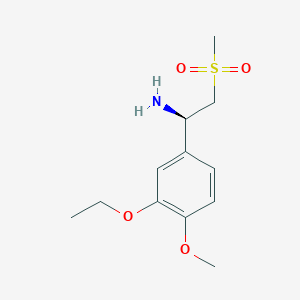

1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Overview

Description

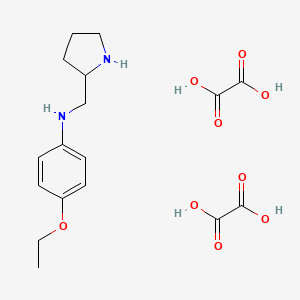

1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound that has garnered interest due to its structural similarity to the oxicam group of non-steroidal anti-inflammatory drugs (NSAIDs). This compound and its derivatives have been explored for their potential anti-inflammatory, analgesic, and antimicrobial activities, making them significant in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of derivatives of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has been achieved through various methods. For instance, ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-3-carboxylate 5,5-dioxides were synthesized via a one-pot interaction of the parent compound with ethyl cyanoacetate and aliphatic aldehydes . Another approach involved the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate to yield ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate . Additionally, the synthesis of N-substituted 6,7-dimethoxy-1,2-benzothiazin(4H)-3-one 1,1-dioxides was accomplished by cyclization of 4,5-dimethoxy-2-carboethoxymethybenzenesulfonamides .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques. For example, the crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was analyzed by X-ray diffraction and further investigated using density functional theory (DFT) methods . The molecular geometry was optimized, and the molecular electrostatic potential (MEP) map was used to identify hydrogen bonding sites within the molecule .

Chemical Reactions Analysis

The reactivity of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives towards nucleophiles has been studied, revealing the formation of polynuclear heterocyclic systems containing the 1,2-benzothiazine 1,1-dioxide skeleton . Additionally, the bromination product of 2-ethyl-1,4-benzothiazin-3(4H)-one was determined to result from a bromination-oxidation sequence, as confirmed by an X-ray study .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been explored through experimental and theoretical studies. Vibrational assignments, chemical shifts, and geometric parameters such as bond lengths and angles have been calculated and compared with experimental data, showing good agreement . The anti-inflammatory, analgesic, and antimicrobial activities of these compounds have also been evaluated, demonstrating their potential as effective drugs .

Scientific Research Applications

Antimicrobial Activity

1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has been utilized in the synthesis of various derivatives that exhibit significant antimicrobial properties. For instance, derivatives synthesized through the interaction with active methylene nitriles and cycloalkanecarbaldehydes displayed notable antibacterial and antifungal activities (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017). Additionally, the synthesis of condensed 2-amino-4-alkyl-4H-pyran-3-carboxylates and related triethylammonium salts also demonstrated promising antimicrobial potential, particularly against fungal strains like C. albicans (Lega, Filimonova, Zupanets, Shebeko, Chernykh, & Shemchuk, 2016).

Synthesis of Novel Compounds

This chemical has been pivotal in the synthesis of novel compounds with potential biological activity. For example, its interaction with arylcarbaldehydes and active methylene nitriles led to the creation of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016). These compounds have shown potential in various scientific applications, including as catalysts in chemical reactions.

Chemical Structure Analysis

The chemical structure of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide and its derivatives has been a subject of extensive study. For instance, research on the title compound revealed a distorted tetrahedral geometry around the sulfur atom, with the heterocyclic thiazine ring adopting a half-chair conformation (Shafiq, Khan, Tahir, & Siddiqui, 2008). Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds in various fields, including materials science and pharmaceuticals.

properties

IUPAC Name |

1-ethyl-2,2-dioxo-2λ6,1-benzothiazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-2-11-9-6-4-3-5-8(9)10(12)7-15(11,13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGUPHSBQSPLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)CS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide in medicinal chemistry?

A: This compound represents a valuable scaffold for developing new anti-inflammatory, analgesic, and antimicrobial agents. Its structure closely resembles 2H-1,2-benzothiazin-4-one 1,1-dioxide, the core structure found in "oxicam" class non-steroidal anti-inflammatory drugs. [, ]

Q2: How is 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically synthesized?

A: While specific synthesis details are not provided in the abstracts, they describe its use as a starting material in multi-component reactions. For example, it reacts with aliphatic aldehydes and malononitrile to yield 2-amino-6-ethyl-4-alkyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-3-carbonitrile 5,5-dioxides through domino Knoevenagel-Michael-hetero-Thorpe-Ziegler reactions. []

Q3: What is the impact of varying the aldehyde structure in these reactions?

A: The length and saturation of the aliphatic aldehyde influence the reaction yield. Longer chains generally lead to decreased yields. α,β-unsaturated aldehydes also demonstrate lower efficiency compared to saturated counterparts. [] Interestingly, using glutaric aldehyde, a dialdehyde, generates bis-derivatives of 2-amino-4H-pyran, where two units are connected by a polymethylene bridge. []

Q4: What other interesting reactions has 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide been shown to undergo?

A: It participates in a stereospecific domino Knoevenagel-hetero-Diels-Alder reaction with citronellal, producing a novel heterocyclic system: 2,2a,3,4,5,6,6a,8-octahydroisochromeno[4,3-c][2,1]benzothiazine 7,7-dioxide. []

Q5: Has the antimicrobial activity of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives been investigated?

A: Yes, studies show that some derivatives exhibit moderate activity against Pseudomonas aeruginosa and Candida albicans. This activity appears particularly promising for the synthesized ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-3-carboxylate 5,5-dioxide and triethylammonium 3-[(4-hydroxy-1-ethyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)alkyl]-1-ethyl-1H-2,1-benzothiazin-5-olate 2,2-dioxide compounds. [, ]

Q6: Is there structural information available for 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide?

A: Yes, crystallographic studies confirm the distorted tetrahedral geometry around the sulfur atom in this compound. The thiazine ring adopts a half-chair conformation. [] Studies on its halogenated derivatives (3,3-dichloro and 3,3-dibromo) also reveal distorted tetrahedral configurations around the sulfur atom and the impact of halogen substitutions on the crystal structure. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride](/img/structure/B3021188.png)